2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide
説明
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide is a fluorinated benzodioxole derivative with a sulfonamide functional group. It is frequently utilized as a key intermediate or active moiety in drug discovery, particularly in therapies targeting cystic fibrosis (CFTR modulation) and cancer (anti-tumor agents) . Its unique 2,2-difluorobenzo[d][1,3]dioxole core enhances metabolic stability compared to non-fluorinated analogs, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets .
特性
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)13-5-2-1-4(15(10,11)12)3-6(5)14-7/h1-3H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKLYYLIXQTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with sulfonamide under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and resistance to degradation
作用機序
The mechanism of action of 2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with various biological molecules, affecting their function. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can disrupt normal cellular processes, making the compound useful in the development of therapeutic agents .
類似化合物との比較
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2,2-difluorobenzo[d][1,3]dioxole-5-sulfonamide are best contextualized through comparison with analogs. Below is an analysis of key derivatives:
Sulfonamide vs. Sulfamate Derivatives
- 2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide : Exhibits moderate aromatase inhibition (IC₅₀ ~50 nM) but superior metabolic stability due to fluorine substitution, which reduces CYP450-mediated O-demethylenation .
- 2,2-Difluorobenzo[d][1,3]dioxole-5-sulfamate : Sulfamate derivatives (e.g., 21e in Table 2 of ) show enhanced aromatase inhibition (IC₅₀ ~30 nM) but are more prone to hydrolysis in vivo, limiting their bioavailability .
Carboxamide Derivatives
- PFZ2 (N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxamide) : Retains the difluorobenzo[d][1,3]dioxole core but replaces sulfonamide with a carboxamide group. PFZ2 demonstrates potent anti-tumor activity (IC₅₀ = 0.8 µM in HeLa cells) by enhancing arsenic-based cytotoxicity, a mechanism absent in the sulfonamide analog .
- 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic Acid : Lacks the sulfonamide group but shares the fluorinated core. It exhibits lower solubility (LogP = 2.8) compared to the sulfonamide derivative (LogP = 1.9), limiting its utility in aqueous formulations .
Cyclopropane-Containing Analogs
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile : Features a cyclopropane ring attached to the benzodioxole core. This modification increases steric bulk, reducing binding affinity for enzymes like aromatase (IC₅₀ >100 nM) compared to the sulfonamide derivative .
- 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic Acid : A CFTR modulator with a cyclopropane-carboxamide linker. Its efficacy in cystic fibrosis models (EC₅₀ = 10 nM) surpasses simpler sulfonamide derivatives, highlighting the importance of structural complexity in target engagement .
Key Data Tables
Table 1: Physicochemical and Pharmacological Comparison
Research Findings and Implications
- Metabolic Stability: The 2,2-difluoro substitution in the benzodioxole ring significantly reduces O-demethylenation, a common metabolic pathway for non-fluorinated analogs .
- Structure-Activity Relationship (SAR) : The sulfonamide group enhances hydrogen bonding with target proteins (e.g., CFTR), while carboxamide derivatives prioritize steric interactions for anti-tumor activity .
- Limitations : Despite superior stability, the sulfonamide derivative’s moderate potency in aromatase inhibition suggests room for optimization via hybrid pharmacophores .
生物活性
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis
The synthesis of 2,2-difluorobenzo[d][1,3]dioxole-5-sulfonamide typically involves the reaction of appropriate precursor compounds under controlled conditions. The compound can be characterized through various spectroscopic methods such as FT-IR, NMR, and mass spectrometry. These techniques confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Activity
The antimicrobial properties of 2,2-difluorobenzo[d][1,3]dioxole-5-sulfonamide have been evaluated against various bacterial strains. In vitro studies indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 1250 |
| Escherichia coli | 625 |
| Pseudomonas aeruginosa | 312.5 |
| Enterococcus faecalis | 156.25 |
These results suggest that the compound could be a promising candidate for further development as an antibacterial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 2,2-difluorobenzo[d][1,3]dioxole-5-sulfonamide has shown notable anti-inflammatory effects. Studies have demonstrated that it significantly reduces inflammation in vitro, with IC50 values comparable to conventional anti-inflammatory drugs like diclofenac.
| Compound | IC50 (µg/mL) |
|---|---|
| 2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide | 110 |
| Diclofenac | 157 |
This indicates that the compound may serve as an effective alternative in managing inflammatory conditions .
Anticancer Activity
Recent investigations into the anticancer potential of 2,2-difluorobenzo[d][1,3]dioxole-5-sulfonamide have revealed promising results. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting glycolytic pathways.
In a study assessing its effects on glioblastoma cells, the compound was found to significantly inhibit cell growth with an IC50 value lower than that of traditional chemotherapeutic agents. This highlights its potential as a novel therapeutic agent in cancer treatment .
Case Studies
Several case studies have explored the biological effects of sulfonamide derivatives similar to 2,2-difluorobenzo[d][1,3]dioxole-5-sulfonamide:
- Case Study on Antimicrobial Efficacy : A study involving the compound's efficacy against multidrug-resistant bacterial strains demonstrated its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Mechanisms : Research focused on the molecular mechanisms revealed that the compound inhibits pro-inflammatory cytokines and modulates signaling pathways associated with inflammation.
- Anticancer Properties : Clinical trials have indicated favorable outcomes when using this compound in combination with other chemotherapeutics for treating aggressive tumors like glioblastoma multiforme.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
